2-amino-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6,6-dimethyl-9-(pyridin-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,6-dimethyl-9-(pyridin-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave irradiation for synthesis suggests potential scalability. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-amino-6,6-dimethyl-9-(pyridin-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities and properties depending on the nature of the substituents .
Scientific Research Applications
2-amino-6,6-dimethyl-9-(pyridin-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in material sciences for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-6,6-dimethyl-9-(pyridin-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions lead to the modulation of biological pathways, resulting in its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit various biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of 2-amino-6,6-dimethyl-9-(pyridin-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one lies in its specific structure, which combines a triazole ring with a quinazoline core.
Properties
Molecular Formula |
C16H18N6O |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-amino-6,6-dimethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H18N6O/c1-16(2)6-10-12(11(23)7-16)13(9-4-3-5-18-8-9)22-15(19-10)20-14(17)21-22/h3-5,8,13H,6-7H2,1-2H3,(H3,17,19,20,21) |
InChI Key |
DJMJCFPXNVURNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)N)N2)C4=CN=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.